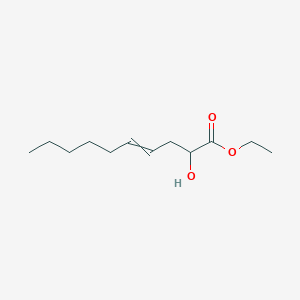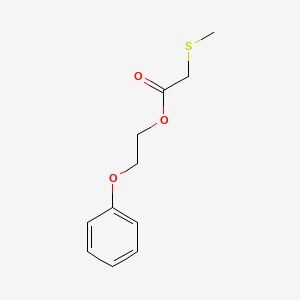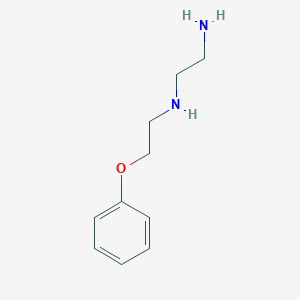![molecular formula C17H22O4P2 B14614419 Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester CAS No. 58263-57-3](/img/structure/B14614419.png)
Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . Another method includes the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of phosphonic acid derivatives often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. The Michaelis-Arbuzov reaction is widely used due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides . Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products
Applications De Recherche Scientifique
Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . Additionally, its phosphonic acid group can form strong coordination bonds with metal ions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic acid, phenyl-, diethyl ester: Similar in structure but with a phenyl group instead of a diphenylphosphinyl group.
Phosphonic acid, (phenylmethyl)-, diethyl ester: Contains a benzyl group instead of a diphenylphosphinyl group.
Uniqueness
Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester is unique due to its diphenylphosphinyl group, which imparts distinct chemical properties and reactivity compared to other phosphonic acid derivatives. This uniqueness makes it valuable in specific applications where its particular reactivity and binding properties are advantageous .
Propriétés
Numéro CAS |
58263-57-3 |
|---|---|
Formule moléculaire |
C17H22O4P2 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
[diethoxyphosphorylmethyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C17H22O4P2/c1-3-20-23(19,21-4-2)15-22(18,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |
Clé InChI |
DGYOOFNJZDQAOZ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



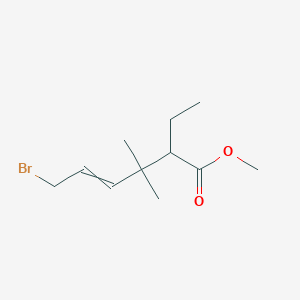


![Dimethyl 2-(2-{2-methoxy-1-[2-(2-methoxy-2-oxoethyl)phenyl]-2-oxoethyl}phenyl)but-2-enedioate](/img/structure/B14614371.png)
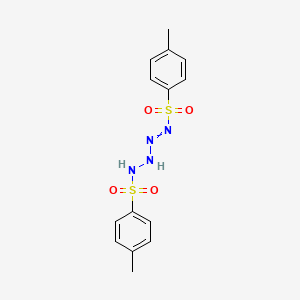
![Methyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14614382.png)
![Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo-](/img/structure/B14614390.png)
![2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614395.png)
![Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-](/img/structure/B14614411.png)
